molecular formula C21H28O4 B566286 Neridienone B CAS No. 61671-56-5

Neridienone B

Cat. No.: B566286
CAS No.: 61671-56-5
M. Wt: 344.451
InChI Key: NCBLKWGLSQARQJ-BJSXQCTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neridienone B is a natural organic compound belonging to the diterpenoid class. It is also known as 20S,21-dihydroxypregna-4,6-diene-3,12-dione. This compound is typically isolated from the herbs of Nerium indicum Mill. It is a yellow solid with a distinctive aromatic odor and is soluble in ethanol and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Neridienone B is primarily obtained through extraction, separation, and purification techniques from natural sources. The process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating that most of the compound is derived from natural extraction.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the plant Nerium indicum Mill. The process includes harvesting the plant material, drying, and then using solvents to extract the compound. The extract is then purified using chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Neridienone B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Mechanism of Action

Neridienone B exerts its effects through various molecular targets and pathways. It has been shown to affect calcein accumulation in multidrug-resistant human ovarian cancer cells, indicating its potential role in overcoming drug resistance. Additionally, it exhibits leishmanicidal activity by targeting the amastigotes of Leishmania mexicana .

Comparison with Similar Compounds

Neridienone B can be compared with other similar compounds such as:

This compound is unique due to its specific hydroxylation pattern and its significant biological activities, particularly its effects on multidrug-resistant cancer cells and leishmanicidal properties .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(24)11-22)21(15,2)19(25)10-17(14)20/h3-4,9,14-18,22,24H,5-8,10-11H2,1-2H3/t14-,15-,16+,17-,18+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBLKWGLSQARQJ-BJSXQCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CC(=O)C4(C3CCC4C(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC(=O)[C@]4([C@H]3CC[C@@H]4[C@@H](CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the key structural characteristics of Neridienone B and what is its known biological activity?

A1: this compound is a pregnane compound with the molecular formula C21H28O4. [] While its exact mechanism of action remains unclear, the research indicates that this compound exhibits Multi-Drug Resistance (MDR) reversal activity. This activity was observed through the increased accumulation of calcein in MDR human ovarian cancer 2780AD cells when this compound was present. [] This suggests potential applications in overcoming drug resistance in cancer treatment.

Q2: Are there any studies on the in vitro activity of this compound against cancer cell lines?

A2: The provided research abstract does not mention any specific in vitro studies on the activity of this compound against cancer cell lines. [] Further research is needed to explore its potential anticancer effects.

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